
Mapracorat
描述
马普拉考拉特是一种抗炎药,属于选择性糖皮质激素受体激动剂 (SEGRA) 的实验类别。 目前正在进行临床试验,用于治疗特应性皮炎、白内障手术后的炎症和过敏性结膜炎 。 马普拉考拉特的结构与传统皮质类固醇不同,旨在提供强效的抗炎作用,同时减少副作用 .
准备方法
合成路线和反应条件
马普拉考拉特的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括苯并呋喃环系的形成,然后引入三氟甲基和氨基喹啉部分。反应条件通常涉及使用强碱,如氢化钠,以及各种有机溶剂,如二甲基甲酰胺 (DMF) 和四氢呋喃 (THF)。
工业生产方法
马普拉考拉特的工业生产可能涉及对合成路线的优化,以确保高收率和纯度。这包括放大反应、优化反应时间和温度,以及采用重结晶和色谱等纯化技术。
化学反应分析
反应类型
马普拉考拉特经历了几种类型的化学反应,包括:
氧化: 马普拉考拉特可以被氧化形成各种氧化的衍生物。
还原: 还原反应可用于修饰马普拉考拉特分子上的官能团。
取代: 取代反应,尤其是亲核取代反应,在马普拉考拉特的修饰中很常见。
常用试剂和条件
在涉及马普拉考拉特的反应中使用的常用试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及亲核试剂,如甲醇钠。反应条件因所需的转化而异,但通常涉及受控温度和惰性气氛。
形成的主要产物
从马普拉考拉特的反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化反应可能产生羟基化的衍生物,而取代反应可以将各种官能团引入马普拉考拉特骨架。
科学研究应用
Therapeutic Applications
Mapracorat has been evaluated for various therapeutic uses:
Ocular Inflammatory Diseases
This compound is under clinical investigation for treating conditions such as allergic conjunctivitis and dry eye syndrome. Key findings include:
- Efficacy in Reducing Symptoms : Clinical trials indicate that this compound significantly alleviates symptoms associated with ocular allergies by inhibiting eosinophil recruitment and pro-inflammatory cytokine production .
- Safety Profile : Studies demonstrate that this compound does not significantly elevate intraocular pressure compared to traditional treatments like dexamethasone .
Skin Inflammatory Conditions
Research has shown that this compound is effective in managing skin inflammation:
- Anti-inflammatory Efficacy : In murine models, this compound displayed comparable anti-inflammatory effects to traditional glucocorticoids without the adverse effects such as skin atrophy and hyperglycemia .
- Clinical Trials : Ongoing studies are assessing the long-term safety and efficacy of this compound in treating conditions like psoriasis and eczema .
Comparative Studies
To better understand this compound's efficacy, several studies have compared it with traditional glucocorticoids:
Study Focus | This compound Efficacy | Traditional Glucocorticoids Efficacy | Side Effects |
---|---|---|---|
Ocular Inflammatory Diseases | Significant reduction in symptoms | Effective but higher side effects | Lower increase in IOP |
Skin Inflammation (Murine Models) | Comparable efficacy | High risk of atrophy and hyperglycemia | More pronounced |
Case Study 1: Ocular Allergy Treatment
A clinical trial involving patients with allergic conjunctivitis showed that those treated with this compound experienced a marked reduction in symptoms compared to those receiving standard therapy. The trial noted that this compound's unique action on eosinophils contributed to its effectiveness without raising intraocular pressure significantly.
Case Study 2: Dry Eye Syndrome Management
In a study assessing dry eye syndrome treatment, patients using this compound demonstrated improved tear production and reduced inflammation compared to those treated with conventional therapies. The results highlighted this compound's potential as a first-line treatment option due to its favorable safety profile.
作用机制
马普拉考拉特通过选择性结合糖皮质激素受体发挥作用,从而调节基因表达。它增强了 MAP 激酶磷酸酶-1 (MKP-1) 的表达,而 MKP-1 反过来失活了 p38 MAP 激酶通路。 这导致抑制促炎细胞因子的产生和减少炎症 。所涉及的分子靶点和通路包括糖皮质激素受体、MAP 激酶通路,以及各种细胞因子和趋化因子。
相似化合物的比较
马普拉考拉特与其他选择性糖皮质激素受体激动剂 (SEGRA) 相比,如 AZD-5423、达格罗考拉特和福斯达格罗考拉特 。与传统皮质类固醇不同,马普拉考拉特和这些 SEGRA 旨在提供强效的抗炎作用,同时减少副作用。马普拉考拉特在其结构设计和选择性调节糖皮质激素受体而不引起与不良反应相关的基因显着反式激活方面是独一无二的。
类似化合物的清单
- AZD-5423
- 达格罗考拉特
- 福斯达格罗考拉特
马普拉考拉特因其对糖皮质激素受体的特异性结合亲和力和选择性而脱颖而出,使其成为进一步开发用于治疗炎症性疾病的有希望的候选药物。
生物活性
Mapracorat, a selective glucocorticoid receptor agonist (SEGRA), has garnered attention for its potent anti-inflammatory properties and favorable safety profile compared to traditional corticosteroids. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.
This compound exhibits its anti-inflammatory effects through several key mechanisms:
- Inhibition of Pro-inflammatory Cytokines : It significantly inhibits the production of cytokines such as GM-CSF and TNF-α in LPS-stimulated macrophages. Studies indicate that at concentrations as low as 10 nm, this compound can reduce cytokine production, achieving maximal inhibition at approximately 100 nm .
- Regulation of COX-2 and PGE2 Production : this compound also attenuates the expression of COX-2, a critical enzyme involved in inflammation, leading to a marked decrease in PGE2 levels—over 70% reduction in response to LPS stimulation .
- MAPK Pathway Modulation : The compound enhances the expression of MAPK phosphatase-1 (MKP-1), which is vital for deactivating p38 MAPK signaling. This modulation leads to a shortened activation course of p38 MAPK and its downstream target MK-2, further contributing to its anti-inflammatory effects .
Efficacy in In Vivo Models
This compound has been evaluated in various animal models demonstrating its effectiveness in treating inflammatory conditions:
- Skin Inflammation : In murine models, this compound exhibited anti-inflammatory efficacy comparable to traditional glucocorticoids while showing a better safety profile regarding skin atrophy and other side effects .
- Ocular Inflammation : Research has shown that this compound effectively reduces eosinophil infiltration in conjunctival tissues during late-phase allergic reactions. It induces apoptosis in infiltrating eosinophils, providing a dual mechanism for alleviating ocular allergy symptoms .
Comparative Safety Profile
One of the standout features of this compound is its safety profile. Compared to traditional glucocorticoids like dexamethasone, it shows reduced risks for:
- Growth Inhibition : Long-term application does not significantly affect growth rates.
- Skin Atrophy : Less induction of skin atrophy has been observed with topical applications.
- Metabolic Side Effects : There is a lower incidence of hyperglycemia and hepatic enzyme elevation compared to conventional corticosteroids .
Case Studies and Clinical Applications
Several studies highlight the clinical relevance of this compound:
- Veterinary Dermatology : A study indicated that this compound provides effective treatment for inflammatory skin diseases in dogs with minimal side effects, suggesting its utility beyond human medicine .
- Ocular Allergy Treatment : Clinical evaluations have shown that this compound effectively reduces symptoms associated with allergic conjunctivitis by targeting eosinophils and mast cells .
Summary Table of Biological Activities
Biological Activity | Mechanism | Efficacy |
---|---|---|
Inhibition of Cytokines | Reduces GM-CSF and TNF-α production | Significant at 10 nm |
COX-2 Regulation | Attenuates COX-2 expression | >70% decrease in PGE2 |
MAPK Pathway Modulation | Enhances MKP-1 expression | Shortened p38 activation |
Anti-allergic Effects | Induces apoptosis in eosinophils | Effective in ocular allergy |
属性
IUPAC Name |
(2R)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F4N2O2/c1-15-7-8-18-20(5-4-6-21(18)31-15)30-14-24(32,25(27,28)29)13-23(2,3)19-12-17(26)11-16-9-10-33-22(16)19/h4-8,11-12,30,32H,9-10,13-14H2,1-3H3/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFOYBQOIPQFY-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC[C@](CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029572 | |
Record name | (2R)-1,1,1-Trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(((2- methylquinolin-5-yl)amino)methyl)pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887375-26-0 | |
Record name | Mapracorat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887375-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mapracorat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mapracorat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12041 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R)-1,1,1-Trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(((2- methylquinolin-5-yl)amino)methyl)pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(R)-1,1,1-Trifluor-(4-(5-fluor-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-{[2-methylchinolin-5-yl]methyl}pentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAPRACORAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145V79YBVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。